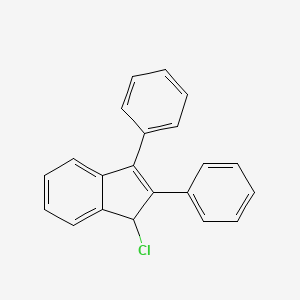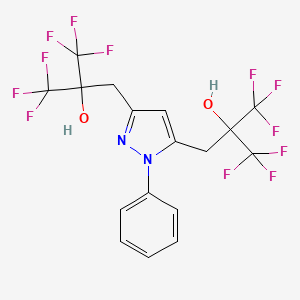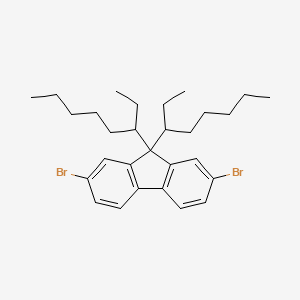
1-chloro-2,3-diphenyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-diphenyl-1H-indene is an organic compound with the molecular formula C21H15Cl It is a derivative of indene, characterized by the presence of a chlorine atom and two phenyl groups attached to the indene core
Métodos De Preparación
The synthesis of 1-chloro-2,3-diphenyl-1H-indene typically involves the chlorination of 2,3-diphenylindene. One common method includes the reaction of 2,3-diphenylindene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,3-diphenylindene
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Análisis De Reacciones Químicas
1-Chloro-2,3-diphenyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,3-diphenylindene.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction .
Aplicaciones Científicas De Investigación
1-Chloro-2,3-diphenyl-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,3-diphenyl-1H-indene and its derivatives involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various therapeutic effects. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation .
Comparación Con Compuestos Similares
1-Chloro-2,3-diphenyl-1H-indene can be compared with other similar compounds, such as:
2,3-Diphenylindene: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-2,3-dihydro-1H-indene: Contains a saturated indene ring, resulting in different chemical properties.
Indane-1,3-dione: A versatile scaffold used in various applications, including medicinal chemistry and organic electronics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
4023-85-2 |
|---|---|
Fórmula molecular |
C21H15Cl |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
1-chloro-2,3-diphenyl-1H-indene |
InChI |
InChI=1S/C21H15Cl/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21H |
Clave InChI |
FLKSDKAQDRSWDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(5,6-Dichloro-2-iodoimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane](/img/structure/B12810876.png)






![1,3,6,8,11,13-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-2,7,12-triene](/img/structure/B12810917.png)

